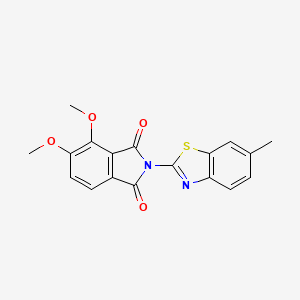![molecular formula C14H20N2O2 B7501342 [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DPHM is a piperidine derivative that belongs to the class of psychoactive substances. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a selective serotonin and norepinephrine reuptake inhibitor, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an enhancement of neurotransmission and an overall improvement in mood and cognitive function.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to possess various biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant effects. It has also been shown to improve cognitive function and memory retention. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its wide range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone. One area of research is the development of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as a potential treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone and its potential side effects.
Méthodes De Synthèse
The synthesis of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 3-(dimethylamino)phenylacetonitrile with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as the final product. The purity and yield of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone can be improved by using appropriate purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-5-3-4-11(10-12)14(18)16-8-6-13(17)7-9-16/h3-5,10,13,17H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNDDXKKMLPBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
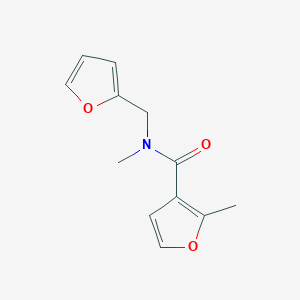

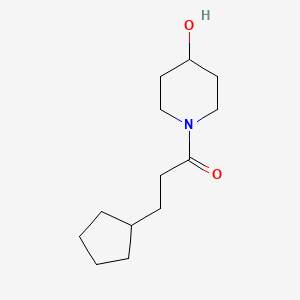

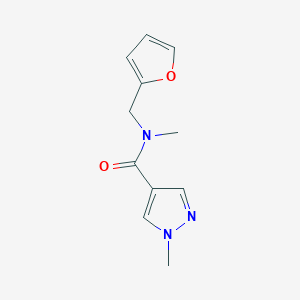
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
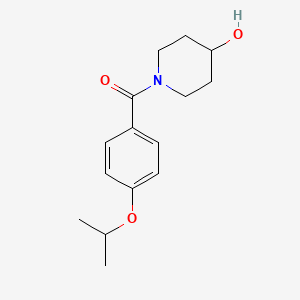
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

